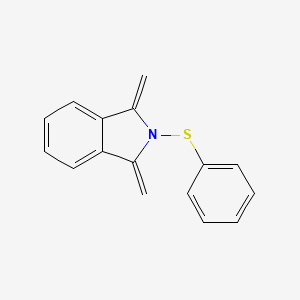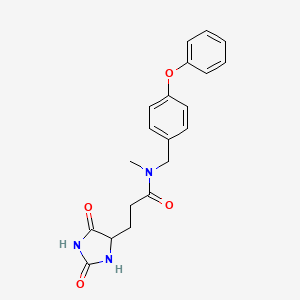![molecular formula C13H15N5O3 B5531243 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)
4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime" belongs to a class of chemicals that are significant due to their unique structures and potential applications in various fields of chemistry and material science. Although direct studies on this specific compound are limited, insights can be drawn from research on similar compounds.
Synthesis Analysis
The synthesis of related triazinyl and oxime compounds involves multi-step chemical reactions, often starting from basic nitrogen-containing heterocycles or aldehydes. For instance, the synthesis of cyclic dipeptidyl ureas through Ugi reactions and subsequent transformation into [1,2,4]triazin-1-yl alaninamides represents a related synthetic approach (Sañudo et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as benzoxazine derivatives, is often conducted using X-ray diffraction and various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. These analyses provide insights into the compound's geometric parameters, electron density, and stabilization energies (Özay et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can exhibit a range of behaviors, including unusual tandem sequences of reactions or the formation of novel dimeric and cyclic structures. The reactivity of these compounds can be influenced by substituents, solvent conditions, and catalysts used in the reactions (Khatri & Samant, 2015).
Physical Properties Analysis
The physical properties, including conformational stability, spectroscopic characteristics, and optical behaviors of similar compounds, are explored through detailed computational and experimental studies. These studies help in understanding the compound's behavior in different environments and potential applications in materials science (Kaya et al., 2018).
Chemical Properties Analysis
Chemical properties analysis often involves examining the compound's reactivity, stability, and interactions with other molecules. Studies on related compounds have focused on understanding these aspects through various chemical reactions, molecular docking studies, and investigations into their potential as intermediates for synthesizing other valuable compounds (Zhang et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Triazine Derivatives
- Research on synthesis of cyclic dipeptidyl ureas involving triazine compounds demonstrates the potential of these chemicals in forming new classes of pseudopeptidic triazines, hinting at applications in drug design and medicinal chemistry (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Alkylation and Derivatization Techniques
- A study on Meerwein alkylation of Ehrlich's aldehyde explores the chemical behavior of 4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde, providing insights into synthetic routes that could be relevant for modifying or synthesizing related compounds (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).
Antimicrobial Activities of Triazole Derivatives
- A publication on the antimicrobial activities of triazole derivatives synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, reveals the potential biomedical applications of these compounds, suggesting possible research directions for related triazine derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Development and Validation of Analytical Methods
- Development of an HPLC-UV method for analyzing methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent highlights the importance of chemical derivatization for enhancing detection and quantification of small molecules, which could be relevant for research on similar compounds (Liao, Yang, Syu, & Xu, 2005).
Photoreactions and Novel Compounds Synthesis
- A study on photo-induced reactions of oxime O-ethers derived from 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides to produce compounds with a triazino[1,2-a]indole skeleton suggests innovative pathways for synthesizing novel organic compounds with potential applications in material science and organic electronics (Tanaka, Seguchi, Itoh, & Sera, 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
(NE)-N-[[4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-3-14-11-16-12(20-2)18-13(17-11)21-10-6-4-9(5-7-10)8-15-19/h4-8,19H,3H2,1-2H3,(H,14,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQKGJGWWHXAW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)


![4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)
![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)
![5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5531216.png)
![(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol](/img/structure/B5531222.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)
![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
